

Application Note: Mass Spectrometry Fragmentation Analysis of D-Arabinose-d5

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Compound of Interest

Compound Name: D-Arabinose-d5

Cat. No.: B12395454

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Introduction

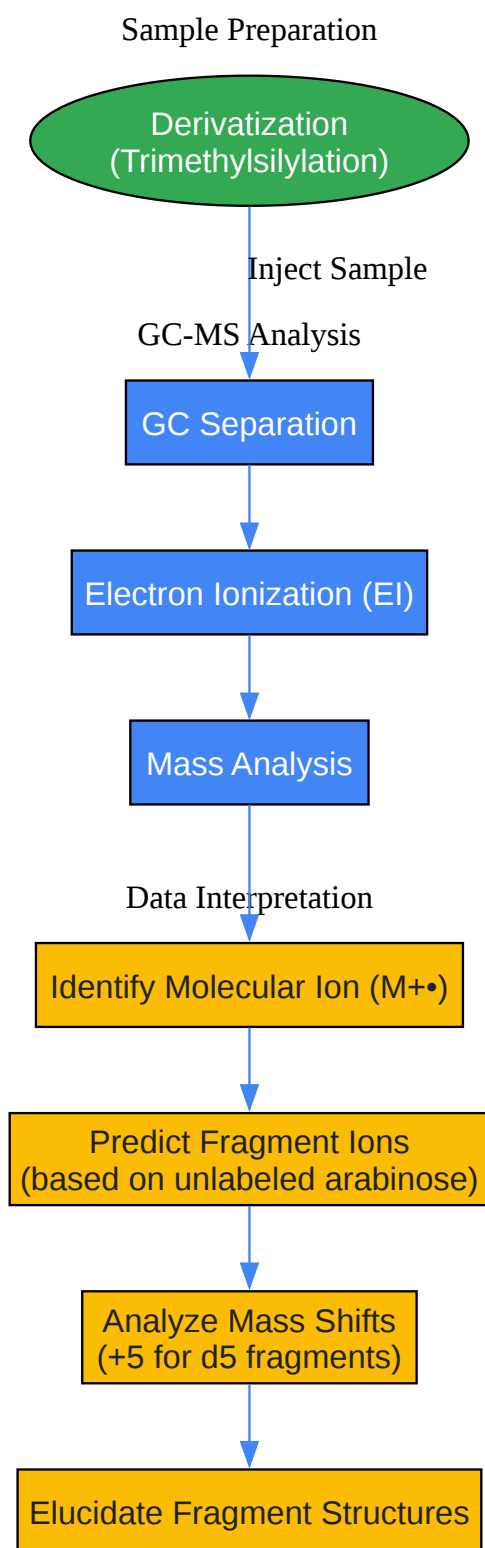
D-Arabinose, a pentose sugar, is a key component of various biopolymers and is involved in numerous metabolic pathways. The use of stable isotope-labeled analogs, such as **D-Arabinose-d5**, is a powerful technique in metabolic research and drug development for tracing and quantifying metabolic fluxes. Mass spectrometry (MS) is the analytical method of choice for these studies due to its high sensitivity and specificity. Understanding the fragmentation pattern of **D-Arabinose-d5** is crucial for accurate compound identification and data interpretation. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of **D-Arabinose-d5**, a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of the expected quantitative data.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **D-Arabinose-d5** is best analyzed after derivatization to increase its volatility for GC-MS analysis. Trimethylsilylation (TMS) is a common and effective derivatization method for sugars. The following sections describe the predicted fragmentation of the tetra-TMS derivative of **D-Arabinose-d5**. The fragmentation pattern is inferred from the known fragmentation of unlabeled arabinose-TMS derivatives, with mass shifts corresponding to the

five deuterium atoms. The core principle is that fragments retaining all five deuterium atoms will exhibit a mass-to-charge ratio (m/z) shift of +5 compared to the corresponding fragments of the unlabeled compound.

A logical workflow for predicting and analyzing the fragmentation of **D-Arabinose-d5** is outlined below.



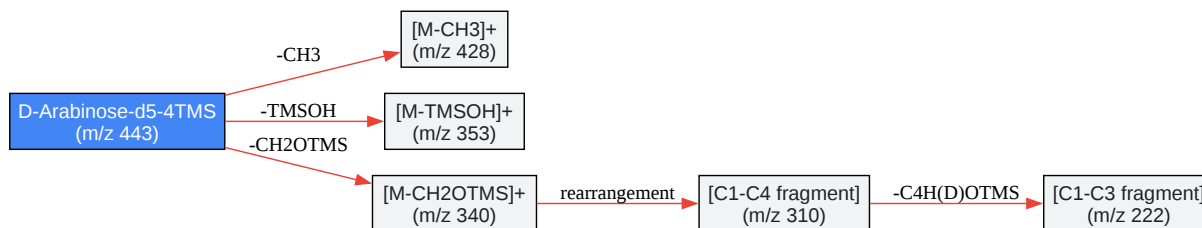
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Caption: Workflow for **D-Arabinose-d5** fragmentation analysis.

The electron ionization (EI) mass spectrum of the tetra-TMS derivative of unlabeled D-Arabinose shows characteristic fragments. The predicted major fragments for the tetra-TMS derivative of **D-Arabinose-d5**, and their comparison with the unlabeled analog, are presented in the table below.

Fragment Ion	Predicted m/z for D-Arabinose-d5-4TMS	Corresponding m/z for D-Arabinose-4TMS	Description
[M] ⁺ •	443	438	Molecular Ion
[M-15] ⁺	428	423	Loss of a methyl group from a TMS group
[M-90] ⁺	353	348	Loss of trimethylsilanol (TMSOH)
[M-103] ⁺	340	335	Loss of CH ₂ OTMS
m/z 305+5	310	305	Fragment containing C1-C4
m/z 217+5	222	217	Fragment containing C1-C3
m/z 204+5	209	204	Fragment containing C2-C4
m/z 147	147	147	[(CH ₃) ₂ Si=O-Si(CH ₃) ₃] ⁺ , common TMS artifact
m/z 73	73	73	[Si(CH ₃) ₃] ⁺

The fragmentation pathway leading to some of these key ions is illustrated in the following diagram.



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